Calcium perrhenate

Description

The exact mass of the compound Calcium perrhenate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Calcium perrhenate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium perrhenate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;oxido(trioxo)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.8O.2Re/q+2;;;;;;;2*-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEVHMHMCGDTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

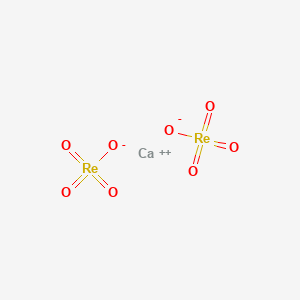

[O-][Re](=O)(=O)=O.[O-][Re](=O)(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO8Re2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584237 | |

| Record name | Calcium bis[oxido(trioxo)rhenium] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13768-54-2 | |

| Record name | Calcium bis[oxido(trioxo)rhenium] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium perrhenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

**An In-depth Technical Guide to the Crystal Structure Determination of Anhydrous Calcium Perrhenate (Ca(ReO₄)₂) **

Foreword

The precise characterization of crystalline materials is a cornerstone of modern materials science and drug development. The arrangement of atoms within a crystal lattice dictates its physical and chemical properties, influencing everything from catalytic activity to bioavailability. Calcium perrhenate (Ca(ReO₄)₂), a member of the alkaline earth perrhenate family, presents an interesting case study in the application of crystallographic techniques. Understanding its structural nuances is pivotal for its potential applications in various technological fields. This guide provides a comprehensive, in-depth exploration of the methodologies employed in the determination of the crystal structure of anhydrous calcium perrhenate, tailored for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the process.

Introduction: The Significance of Perrhenate Crystallography

Perrhenates, salts of perrhenic acid (HReO₄), are compounds where rhenium exists in its highest +7 oxidation state.[1] The perrhenate anion (ReO₄⁻) is tetrahedral, analogous to the perchlorate and permanganate ions.[1] The study of alkaline earth perrhenates is crucial for understanding the periodic trends in their crystal chemistry and for the development of new materials. The crystal structure of anhydrous calcium perrhenate, Ca(ReO₄)₂, is of particular interest as it contributes to a broader understanding of frameworks constructed from CaOₙ and ReO₄ polyhedra.[2]

This guide will elucidate the synthesis of high-quality single crystals of Ca(ReO₄)₂ and the subsequent determination of its crystal structure using single-crystal X-ray diffraction (SC-XRD). We will delve into the causality behind the experimental choices and present the validated structural data.

Synthesis of Anhydrous Calcium Perrhenate Single Crystals

The foundation of successful crystal structure determination lies in the synthesis of high-quality single crystals. For anhydrous calcium perrhenate, a solid-state synthesis approach has proven effective.[2]

Experimental Protocol: Solid-State Synthesis of Ca(ReO₄)₂

Objective: To synthesize single crystals of anhydrous calcium perrhenate suitable for SC-XRD analysis.

Reagents:

-

Calcium oxide (CaO)

-

Rhenium(VII) oxide (Re₂O₇)

Procedure:

-

Stoichiometric Mixture Preparation: A stoichiometric mixture of CaO and Re₂O₇ is prepared in a 1:1 molar ratio.

-

Grinding: The reactants are thoroughly ground together in an agate mortar to ensure homogeneity.

-

Encapsulation: The ground mixture is placed in a fused silica ampoule.

-

Evacuation and Sealing: The ampoule is evacuated to a residual pressure of approximately 10⁻³ torr and sealed. This step is crucial to prevent the highly hygroscopic Re₂O₇ from absorbing atmospheric moisture.

-

Heating Profile: The sealed ampoule is placed in a programmable furnace and subjected to the following heating regimen:

-

Ramp up to 900°C over 12 hours.

-

Hold at 900°C for 48 hours.

-

Slowly cool to 500°C at a rate of 5°C/hour.

-

Cool from 500°C to room temperature at a rate of 10°C/hour.

-

-

Crystal Isolation: After cooling, the ampoule is opened, and the resulting crystalline product is carefully inspected. Colorless, single crystals of Ca(ReO₄)₂ suitable for SC-XRD can be mechanically isolated from the product mixture.

Causality of Experimental Choices:

-

Solid-State Reaction: This method is chosen to avoid the incorporation of water into the crystal lattice, ensuring the formation of the anhydrous phase.

-

Fused Silica Ampoule: The use of a sealed, evacuated ampoule prevents the hydration of the reactants and potential side reactions with atmospheric components at high temperatures.

-

Slow Cooling: The slow cooling rate is critical for promoting the growth of larger, well-defined single crystals by allowing sufficient time for the atoms to arrange themselves into a highly ordered lattice.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow involves data collection, structure solution, and refinement.

Diagram: Workflow for Crystal Structure Determination

Caption: Workflow for the determination of the crystal structure of Ca(ReO₄)₂.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

-

Crystal Selection and Mounting: A suitable single crystal of Ca(ReO₄)₂ is selected under a polarizing microscope based on its morphology and lack of visible defects. The crystal is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is typically collected at a controlled temperature (e.g., 296 K) over a range of crystal orientations.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz and polarization effects. An empirical absorption correction is also applied.

-

Structure Solution: The crystal system and space group are determined from the symmetry of the diffraction pattern. For Ca(ReO₄)₂, the structure is solved using direct methods.[2]

-

Structure Refinement: The initial atomic positions are refined using full-matrix least-squares on F². All atoms are refined anisotropically. The final model is validated by examining the residual electron density and the goodness-of-fit parameters.

Crystal Structure of Anhydrous Calcium Perrhenate

The crystal structure of anhydrous Ca(ReO₄)₂ has been successfully determined and is found to be a complete structural analog of strontium perrhenate (Sr(ReO₄)₂).[2] The structure consists of a framework of vertex-sharing CaO₈ and ReO₄ polyhedra.[2]

Crystallographic Data for Ca(ReO₄)₂

The following table summarizes the key crystallographic data and refinement parameters for anhydrous calcium perrhenate.[2]

| Parameter | Value |

| Chemical Formula | Ca(ReO₄)₂ |

| Formula Weight | 540.48 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.938(1) |

| b (Å) | 9.971(1) |

| c (Å) | 9.998(1) |

| V (ų) | 990.5(2) |

| Z | 8 |

| Calculated Density (g/cm³) | 7.247 |

| Absorption Coefficient (mm⁻¹) | 58.75 |

| F(000) | 1840 |

| Crystal Size (mm³) | 0.04 x 0.05 x 0.05 |

| θ range for data collection (°) | 3.5 to 35.0 |

| Reflections collected | 9108 |

| Independent reflections | 2184 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.027, wR₂ = 0.056 |

| R indices (all data) | R₁ = 0.034, wR₂ = 0.058 |

Structural Details

The crystal structure of Ca(ReO₄)₂ contains one crystallographically independent calcium atom, two rhenium atoms, and eight oxygen atoms.[2]

-

Calcium Coordination: The Ca²⁺ ion is coordinated by eight oxygen atoms from neighboring perrhenate tetrahedra, forming a CaO₈ polyhedron.[2]

-

Rhenium Coordination: The two independent rhenium atoms are each tetrahedrally coordinated by four oxygen atoms, forming ReO₄ tetrahedra.[2]

-

Framework: The CaO₈ and ReO₄ polyhedra share vertices to form a three-dimensional framework.[2]

Conclusion

The crystal structure of anhydrous calcium perrhenate, Ca(ReO₄)₂, has been unambiguously determined through single-crystal X-ray diffraction. The synthesis of high-quality single crystals via a solid-state route was a critical prerequisite for this analysis. The orthorhombic structure, belonging to the space group Pbca, is isostructural with Sr(ReO₄)₂.[2] This detailed structural knowledge provides a fundamental basis for understanding the properties of calcium perrhenate and for the rational design of new materials within the broader family of alkaline earth perrhenates. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of inorganic crystalline materials.

References

-

Siidra, O. I., et al. (2023). New calcium perrhenates: synthesis and crystal structures of Ca(ReO4)2 and K2Ca3(ReO4)8·4H2O. ResearchGate. [Link]

-

Wikipedia. (2023). Perrhenate. Wikipedia. [Link]

Sources

Navigating the Non-Aqueous Frontier: A Technical Guide to the Solubility of Calcium Perrhenate in Organic Solvents

Introduction: The Significance of Calcium Perrhenate in Organic Media

Calcium perrhenate, an inorganic salt composed of a calcium cation (Ca²⁺) and two perrhenate anions (ReO₄⁻), holds potential in various applications. The perrhenate ion is of interest due to the unique properties of rhenium, including its high melting point and catalytic activity. The dissolution of calcium perrhenate in organic solvents is a critical parameter for its application in homogeneous catalysis, as a precursor for the synthesis of organometallic rhenium complexes, and in the formulation of specialty materials where a non-aqueous environment is required. For instance, in pharmaceutical development, understanding the solubility in organic solvents is crucial for drug formulation and delivery systems.

One source suggests that calcium perrhenate is highly insoluble in water, which is an unusual characteristic for a perrhenate salt and may warrant further investigation.[1] This potential low aqueous solubility further underscores the importance of exploring its behavior in organic solvents for various applications.

Theoretical Framework: Principles Governing Solubility in Organic Solvents

The solubility of an ionic compound like calcium perrhenate in an organic solvent is governed by a delicate balance of intermolecular forces. The overarching principle of "like dissolves like" provides a preliminary guide; however, a more nuanced understanding requires consideration of the following factors:

-

Lattice Energy: This is the energy required to break apart the ionic lattice of solid calcium perrhenate into its constituent gaseous ions (Ca²⁺ and 2ReO₄⁻). A higher lattice energy generally corresponds to lower solubility.

-

Solvation Energy: This is the energy released when the gaseous ions are solvated by the organic solvent molecules. Stronger ion-solvent interactions lead to a higher solvation energy and, consequently, greater solubility.

-

Solvent Polarity: Organic solvents can be broadly classified as polar or non-polar.

-

Polar Protic Solvents (e.g., alcohols): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds. They are generally more effective at solvating both cations and anions.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile): These solvents have a dipole moment but lack O-H or N-H bonds. They are effective at solvating cations through ion-dipole interactions but are less effective at solvating anions.

-

Non-polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and weak intermolecular forces. They are generally poor solvents for ionic compounds.

-

-

Steric Hindrance: The size and shape of the solvent molecules can influence their ability to effectively surround and stabilize the ions.

Based on these principles, it is anticipated that calcium perrhenate will exhibit limited solubility in non-polar organic solvents. Its solubility is expected to be more significant in polar aprotic and polar protic solvents that can effectively solvate the Ca²⁺ and ReO₄⁻ ions.

Predictive Analysis of Solubility in Common Organic Solvent Classes

While specific quantitative data is scarce, a qualitative prediction of solubility can be made based on the chemical properties of the solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility of Ca(ReO₄)₂ | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Potentially low to moderate | The hydroxyl group can interact with the ions, but the non-polar hydrocarbon chain may limit overall solubility. Some sources indicate insolubility of similar calcium salts in alcohol.[2] |

| Ketones | Acetone, Methyl Ethyl Ketone | Potentially moderate | The polar carbonyl group can solvate the calcium cation. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Likely very low | Ethers are generally less polar than ketones and alcohols, offering weaker ion-solvent interactions.[2] |

| Esters | Ethyl Acetate | Likely low | Esters are moderately polar but may not be as effective as ketones in solvating the ions. |

| Halogenated Solvents | Dichloromethane, Chloroform | Likely very low | While polar, their ability to solvate ions is limited. Some sources indicate insolubility of similar calcium salts in chloroform.[2] |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Potentially the highest among organic solvents | These solvents have high dielectric constants and are effective at solvating cations. |

It is important to note that while tetrabutylammonium perrhenate is known to be soluble in organic solvents, this is due to the large, lipophilic organic cation which significantly reduces the lattice energy and enhances interaction with organic media.[3] This is not directly transferable to the solubility of calcium perrhenate.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of comprehensive data, a robust and validated experimental protocol is essential for any researcher investigating the solubility of calcium perrhenate. The following step-by-step methodology outlines a reliable approach based on the isothermal equilibrium method.

Materials and Equipment

-

High-purity calcium perrhenate (Ca(ReO₄)₂)

-

Analytical grade organic solvents

-

Temperature-controlled shaker or incubator

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for calcium or rhenium analysis.

-

Alternatively, a validated UV-Vis spectrophotometric method for the perrhenate anion can be developed.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of calcium perrhenate in an organic solvent.

Caption: Workflow for Determining the Solubility of Calcium Perrhenate.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of calcium perrhenate into a sealed container (e.g., a screw-cap vial or flask). The excess is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the container.

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A preliminary kinetic study is recommended to determine the optimal equilibration time (e.g., 24, 48, and 72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid disturbing the solid phase.

-

Immediately filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any suspended microcrystals.

-

Accurately dilute the filtered, saturated solution with the pure solvent to a concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of known calcium or rhenium concentrations in the same organic solvent.

-

Analyze the calibration standards and the diluted sample solution using ICP-OES or AAS.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of calcium or rhenium in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of calcium perrhenate in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Key Factors Influencing Solubility: A Deeper Dive

The following diagram illustrates the key factors that influence the solubility of calcium perrhenate in organic solvents.

Caption: Factors Influencing Calcium Perrhenate Solubility.

Conclusion and Future Outlook

The solubility of calcium perrhenate in organic solvents is a critical yet underexplored area. While a comprehensive database of quantitative solubility data is currently lacking, this guide provides the necessary theoretical foundation and a robust experimental framework for researchers to systematically investigate this property. By understanding the interplay of solute and solvent characteristics, and by employing a validated experimental protocol, scientists and developers can generate the reliable data needed to unlock the full potential of calcium perrhenate in non-aqueous applications. Future research should focus on the systematic determination of the solubility of calcium perrhenate in a range of well-characterized organic solvents and at various temperatures to build a comprehensive and publicly accessible database.

References

-

Description and Solubility - C. (n.d.). Retrieved January 24, 2026, from [Link]

-

American Elements. (n.d.). Calcium Perrhenate. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (2023, December 1). Perrhenate. In Wikipedia. Retrieved January 24, 2026, from [Link]

Sources

crystal structure of calcium perrhenate dihydrate

An In-Depth Technical Guide on the Crystal Structure of Calcium Perrhenate Dihydrate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the structural chemistry of calcium perrhenate compounds, with a primary focus on the dihydrated form, Ca(ReO₄)₂·2H₂O. A comprehensive review of the current scientific literature reveals that a definitive single- has not yet been reported. This guide, therefore, provides a detailed examination of the most relevant and structurally characterized analogous compounds: anhydrous calcium perrhenate (Ca(ReO₄)₂) and the recently synthesized hydrated quaternary perrhenate, K₂Ca₃(ReO₄)₈·4H₂O. By analyzing these structures, we can infer key structural features and bonding characteristics that are likely to be present in the dihydrate. Furthermore, this document outlines the established methodologies for the synthesis and characterization of such hydrated inorganic salts, providing a foundational framework for future research aimed at elucidating the precise crystal structure of Ca(ReO₄)₂·2H₂O.

Introduction: The Quest for the Crystal Structure of Calcium Perrhenate Dihydrate

Perrhenate compounds are of significant interest in various fields, including catalysis, nuclear medicine, and materials science. The calcium salt, in its hydrated form, is particularly relevant in aqueous systems and for potential applications where controlled solubility and reactivity are crucial. The crystal structure of a compound is the fundamental blueprint that dictates its physical and chemical properties. Therefore, a detailed understanding of the atomic arrangement in calcium perrhenate dihydrate is essential for its rational application and for the development of new materials.

Despite the importance of this compound, a search of the current scientific literature, including recent publications up to 2025, indicates that the single-crystal X-ray structure of Ca(ReO₄)₂·2H₂O has not been determined. A recent study on new calcium perrhenates identified K₂Ca₃(ReO₄)₈·4H₂O as the first hydrated binary perrhenate to have its crystal structure elucidated, highlighting the novelty and challenge in crystallizing and characterizing such compounds[1].

This guide will, therefore, proceed by providing a thorough analysis of the known crystal structures of anhydrous calcium perrhenate and the aforementioned hydrated potassium calcium perrhenate. This comparative approach will allow us to build a robust hypothesis for the probable structural features of the dihydrate.

Synthesis of Calcium Perrhenate Hydrates

The synthesis of hydrated metal salts typically involves the reaction of a soluble salt of the cation with a soluble salt of the anion in an aqueous solution, followed by crystallization. For calcium perrhenate dihydrate, a common route would be the neutralization of perrhenic acid with a calcium base or the metathesis reaction between a soluble calcium salt and a soluble perrhenate salt.

Experimental Protocol: Aqueous Synthesis of Calcium Perrhenate

A plausible synthetic route for obtaining crystals of calcium perrhenate hydrate is as follows:

-

Reactant Preparation: Prepare aqueous solutions of calcium chloride (CaCl₂) and a soluble perrhenate salt, such as potassium perrhenate (KReO₄) or ammonium perrhenate (NH₄ReO₄).

-

Metathesis Reaction: Slowly add the perrhenate solution to the calcium chloride solution with constant stirring. The formation of a precipitate may be observed, depending on the concentrations.

-

Causality: The driving force for this reaction is the potential for the formation of a less soluble calcium perrhenate salt.

-

-

Crystallization: The resulting solution is then subjected to slow evaporation at a constant temperature (e.g., room temperature or slightly elevated) to encourage the growth of single crystals.

-

Self-Validation: The formation of well-defined crystals is an indicator of a successful synthesis. The identity and purity of the crystals must be confirmed by analytical techniques.

-

This general approach is adaptable, and variations in reactant concentrations, pH, and crystallization conditions can be explored to obtain crystals of suitable quality for single-crystal X-ray diffraction. Similar aqueous solution methods have been successful in preparing single crystals of other perrhenate compounds[2].

Structural Analysis of Anhydrous Calcium Perrhenate, Ca(ReO₄)₂

The crystal structure of anhydrous calcium perrhenate provides a crucial baseline for understanding the coordination environment of the calcium and perrhenate ions in the absence of water molecules.

Recent research has shown that anhydrous Ca(ReO₄)₂ can be synthesized, and its crystal structure has been determined[1][3]. It is a complete structural analog of Sr(ReO₄)₂[1]. The structure consists of a framework of vertex-sharing CaO₈ and ReO₄ polyhedra[1][3].

Crystallographic Data for Ca(ReO₄)₂

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.983(2) |

| b (Å) | 9.994(2) |

| c (Å) | 10.005(2) |

| α, β, γ (°) | 90 |

| Z | 4 |

Data sourced from a 2025 publication on new calcium perrhenates.[1]

Coordination Environment

In the anhydrous structure, the calcium ion is coordinated by eight oxygen atoms from eight different perrhenate tetrahedra, forming a distorted square antiprism. The perrhenate ion (ReO₄⁻) maintains its characteristic tetrahedral geometry.

Visualization of the Anhydrous Structure

Figure 1: A simplified 2D representation of the eight-coordinate calcium environment in anhydrous Ca(ReO₄)₂, showing coordination to eight surrounding perrhenate tetrahedra.

The Role of Water: Insights from K₂Ca₃(ReO₄)₈·4H₂O

The recently characterized structure of K₂Ca₃(ReO₄)₈·4H₂O offers invaluable insights into how water molecules might be incorporated into a calcium perrhenate lattice[1]. This compound is described as a framework of vertex-sharing CaO₈ and ReO₄ polyhedra, similar to the anhydrous form, but with the inclusion of water molecules and potassium ions[1].

Key Structural Features of K₂Ca₃(ReO₄)₈·4H₂O

-

Hydrated Framework: The presence of water molecules within the crystal lattice demonstrates that hydration is possible for calcium perrhenate compounds.

-

Coordination of Water: In hydrated salts, water molecules can either be directly coordinated to the metal cation or exist as lattice water, held in place by hydrogen bonds. The specific roles of the four water molecules in K₂Ca₃(ReO₄)₈·4H₂O would be detailed in its full crystallographic description.

-

Impact on Structure: The incorporation of water molecules and additional cations (K⁺) leads to a different crystal system and space group compared to the anhydrous form, illustrating the significant structural influence of hydration.

Characterization of Calcium Perrhenate Dihydrate

In the absence of a single-crystal structure, a combination of analytical techniques can be employed to characterize Ca(ReO₄)₂·2H₂O and provide structural information.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful tool for identifying crystalline phases and determining lattice parameters. For a newly synthesized sample of calcium perrhenate dihydrate, XRPD would be the primary method for confirming its phase purity and for comparison with any known patterns of anhydrous or other hydrated forms.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for understanding the thermal stability and dehydration process of hydrated salts.

-

TGA: A TGA experiment on Ca(ReO₄)₂·2H₂O would show a weight loss corresponding to the two water molecules upon heating. The temperature at which this dehydration occurs provides information about the strength of the water binding. The thermal decomposition of hydrated calcium salts often occurs in distinct steps[4][5][6].

-

DSC: DSC would reveal the endothermic or exothermic nature of the dehydration and any subsequent phase transitions. For example, the dehydration of CaSO₄·2H₂O shows two endothermic effects corresponding to the sequential loss of water molecules[5].

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecules in a crystal, providing information about the functional groups present and their local environment[7][8][9][10].

-

Perrhenate Modes: The perrhenate ion (ReO₄⁻) has characteristic vibrational modes. The stretching modes are typically observed in the 890-970 cm⁻¹ region in Raman spectra[11].

-

Water Modes: The presence of water molecules will give rise to characteristic O-H stretching and H-O-H bending vibrations in the IR and Raman spectra. The positions and shapes of these bands can indicate whether the water is coordinated to the calcium ion or involved in hydrogen bonding.

Workflow for Characterization

Figure 2: A logical workflow for the synthesis and characterization of calcium perrhenate dihydrate to elucidate its structural properties.

Conclusion and Future Outlook

While the definitive remains to be elucidated, a wealth of information can be gleaned from its anhydrous counterpart and the recently discovered hydrated quaternary perrhenate, K₂Ca₃(ReO₄)₈·4H₂O. The analysis of these related structures suggests that Ca(ReO₄)₂·2H₂O will likely feature a calcium ion in a high coordination state, with the two water molecules either directly coordinating to the calcium or participating in a hydrogen-bonding network within the crystal lattice.

The synthesis of high-quality single crystals of Ca(ReO₄)₂·2H₂O is the critical next step for a complete structural determination via single-crystal X-ray diffraction. The experimental protocols and characterization workflows outlined in this guide provide a solid foundation for researchers to pursue this goal. A definitive understanding of this structure will undoubtedly facilitate the development of new applications for this and related perrhenate materials.

References

-

New calcium perrhenates: synthesis and crystal structures of Ca(ReO₄)₂ and K₂Ca₃(ReO₄)₈·4H₂O. (2025). ResearchGate. [Link]

-

Thermal decomposition of calcium perchlorate/iron-mineral mixtures. NASA Technical Reports Server. [Link]

-

Simulated vibrational spectra of ammonium perrhenate: IR spectrum... ResearchGate. [Link]

-

Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C. PMC. [Link]

- Synthetic reaction of calcium dobesilate hydrate.

-

Vibrational spectroscopy of gas-phase neutral and cationic phenanthrene in their electronic groundstates. PubMed. [Link]

-

Orthophosphates. XIII. Thermal decomposition of secondary calcium orthophosphate (CaHPO₄) and secondary calcium orthophosphate dihydrate (CaHPO₄.2H₂O). ResearchGate. [Link]

- Method of making high purity calcium hydrogen phosphate dihydrate.

-

Vibrational Spectroscopy of Perovskite Ferroelectrics. MDPI. [Link]

-

TRANSITION AND DECOMPOSITION TEMPERATURES OF CEMENT PHASES – A COLLECTION OF THERMAL ANALYSIS DATA. White Rose Research Online. [Link]

-

A theoretical approach to the vibrational analysis of the nitroenamine system. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Crystal structure of calcium perchlorate anhydrate, Ca(ClO₄)₂, from laboratory powder X-ray diffraction data. NIH. [Link]

-

Crystal structure of brushite, calcium hydrogen orthophosphate dihydrate: a neutron-diffraction investigation. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

-

Production of calcium oxalate monohydrate, dihydrate or trihydrate. A comparative study. Springer. [Link]

-

Two-dimensional electronic–vibrational spectroscopy. eScholarship.org. [Link]

-

Synthesis and Characterization of A₃[ReO₄][ReO₃N] and A. Chemistry Europe. [Link]

-

Thermal decomposition paths of calcium nitrate tetrahydrate and calcium nitrite. CoLab. [Link]

-

Crystal Structure of Monohydrocalcite (Calcium Carbonate Monohydrate)- CaCO₃·H₂O or CaHCO₃(OH). DTIC. [Link]

-

ChemInform Abstract: Determination of Crystal Structure of Co(ReO₄)₂×4H₂O and Refinement of Crystal Structure of Mg(ReO₄)₂×4H₂O. ResearchGate. [Link]

-

(PDF) Crystal Structure of Calcium Di-(4-Chlorophenylsulphonylacetate) Hydrate. ResearchGate. [Link]

-

Crystallographic data for CaNa[ReO₄]₃. ResearchGate. [Link]

-

General projection of the crystal structure of Ca(ReO₄)₂. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational spectroscopy of gas-phase neutral and cationic phenanthrene in their electronic groundstates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A theoretical approach to the vibrational analysis of the nitroenamine system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

Section 1: Core Physicochemical Properties and Structural Identity

An In-Depth Technical Guide to Calcium Perrhenate: Properties, Synthesis, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Calcium perrhenate is an inorganic salt that combines the alkaline earth metal calcium with the perrhenate anion, which features rhenium in its highest +7 oxidation state. Its primary significance in advanced research, particularly in fields related to nuclear medicine, stems from the chemical similarities between the perrhenate (ReO₄⁻) and pertechnetate (TcO₄⁻) anions. This allows calcium perrhenate to serve as an excellent, non-radioactive surrogate for studying technetium-based compounds.[1]

The compound is typically a white, crystalline powder.[2] It is characterized as being highly insoluble in water and will convert to its oxide form upon heating.[3]

Quantitative Data Summary

A consolidated summary of the key physicochemical properties of calcium perrhenate is presented below.

| Property | Value | Source(s) |

| Chemical Formula | Ca(ReO₄)₂ | [2][3] |

| Molecular Weight | 540.49 g/mol | [2][3][4] |

| IUPAC Name | calcium;oxido(trioxo)rhenium | [3][4] |

| CAS Number | 13768-54-2 | [2][4] |

| Appearance | White crystalline powder/solid | [2][3] |

| Crystal Structure | Framework of vertex-sharing CaO₈ and ReO₄ polyhedra | [5] |

| Solubility | Highly insoluble in water | [3] |

| Synonyms | Calcium Rhenium Oxide, Calcium bis[oxido(trioxo)rhenium] | [2][3] |

Section 2: Synthesis of Calcium Perrhenate: A Methodological Approach

The synthesis of high-purity calcium perrhenate is crucial for its use in research, where contaminants could interfere with experimental results. While various methods exist, a common and reliable approach involves the neutralization of perrhenic acid with a suitable calcium salt, followed by precipitation.

The foundational chemistry for producing perrhenate salts often begins with the oxidation of rhenium metal or its oxides using nitric acid to form perrhenic acid (HReO₄).[6] This acid can then be carefully neutralized.

Experimental Protocol: Laboratory-Scale Synthesis via Neutralization

This protocol outlines a self-validating process designed to yield high-purity, anhydrous Ca(ReO₄)₂. The causality behind each step is explained to provide a deeper understanding.

-

Preparation of Perrhenic Acid (HReO₄):

-

Step 1.1: In a fume hood, carefully add 10 g of rhenium (Re) powder to 100 mL of 30-40% nitric acid (HNO₃) in a 250 mL Erlenmeyer flask.

-

Causality: Nitric acid is a strong oxidizing agent that converts the rhenium metal (oxidation state 0) to perrhenic acid, where rhenium is in the +7 oxidation state. The reaction can be vigorous and produces toxic nitrogen oxides, necessitating a well-ventilated area.

-

-

Neutralization and Precipitation:

-

Step 2.1: Slowly add a stoichiometric amount of high-purity calcium carbonate (CaCO₃) powder to the perrhenic acid solution while stirring continuously.

-

Causality: Calcium carbonate is used as the calcium source. It reacts with the acid in a neutralization reaction to form calcium perrhenate, water, and carbon dioxide gas. Adding it slowly prevents excessive foaming from the CO₂ evolution. The reaction is: 2 HReO₄(aq) + CaCO₃(s) → Ca(ReO₄)₂(aq) + H₂O(l) + CO₂(g).

-

-

Isolation and Purification:

-

Step 3.1: Gently heat the resulting solution to approximately 80-90°C to drive the reaction to completion and reduce the solubility of the product.

-

Step 3.2: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the precipitation of calcium perrhenate.

-

Step 3.3: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Step 3.4: Wash the precipitate with three portions of ice-cold deionized water to remove any soluble impurities, followed by a final wash with acetone to facilitate drying.

-

Causality: The washing steps are critical for purity. Cold water minimizes product loss due to dissolution, while acetone, being highly volatile, helps to remove water and speeds up the drying process.

-

-

Drying:

-

Step 4.1: Dry the purified calcium perrhenate in a vacuum oven at 110-120°C for at least 4 hours to remove any residual water and obtain the anhydrous form.

-

Causality: Using a vacuum oven allows for drying at a lower temperature than would be required at atmospheric pressure, preventing any potential decomposition of the product.

-

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of Calcium Perrhenate.

Section 3: Analytical Characterization for Quality Assurance

To ensure the synthesized material meets the required standards for research, a multi-step analytical validation is necessary.

-

Powder X-Ray Diffraction (PXRD): This is the primary technique for confirming the crystalline phase and purity of the final product. The resulting diffraction pattern should match known patterns for anhydrous Ca(ReO₄)₂.

-

Inductively Coupled Plasma (ICP) Analysis: ICP-OES or ICP-MS is used to determine the elemental composition. This analysis validates the stoichiometric ratio of calcium to rhenium, confirming the chemical formula.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the characteristic vibrational frequencies of the perrhenate (ReO₄⁻) anion, providing further confirmation of the compound's identity.

Protocol: Sample Preparation for ICP-OES/MS Analysis

Accurate elemental analysis is contingent on proper sample digestion.

-

Step 1: Accurately weigh approximately 50 mg of the dried Ca(ReO₄)₂ powder into a clean Teflon digestion vessel.

-

Step 2: Add 5 mL of trace-metal grade aqua regia (a 3:1 mixture of hydrochloric acid and nitric acid) to the vessel in a fume hood.

-

Step 3: Securely cap the vessel and place it in a microwave digestion system. Ramp the temperature to 200°C over 15 minutes and hold for an additional 20 minutes.

-

Causality: Microwave-assisted acid digestion provides the energy required to break down the sample matrix completely, ensuring all elements are solubilized for accurate analysis.

-

-

Step 4: After cooling, carefully uncap the vessel and quantitatively transfer the clear solution to a 50 mL volumetric flask.

-

Step 5: Dilute to the mark with 18 MΩ·cm deionized water and mix thoroughly. The sample is now ready for analysis by ICP-OES or ICP-MS.

Section 4: Field Insight: Calcium Perrhenate in Radiopharmaceutical Development

While calcium perrhenate does not have direct therapeutic applications, its value to drug development professionals, especially in oncology and medical imaging, is immense. Its role is that of a stable chemical analog for radioactive technetium.

The Surrogate Principle: The perrhenate ion (ReO₄⁻) is nearly identical in size, shape (tetrahedral), and charge to the pertechnetate ion (⁹⁹ᵐTcO₄⁻).[1][6] The technetium-99m (⁹⁹ᵐTc) isotope is the most widely used radionuclide in diagnostic nuclear medicine. Developing new ⁹⁹ᵐTc-based imaging agents requires extensive chemical experimentation to create stable complexes that can be targeted to specific tissues or tumors.

The Advantage: Handling radioactive materials is expensive, highly regulated, and requires specialized facilities. By using Ca(ReO₄)₂, researchers can:

-

Develop and optimize complexation and chelation chemistry.

-

Study the stability and kinetics of novel drug formulations.

-

Perform structural analysis (e.g., X-ray crystallography) on the final compound.

-

Screen libraries of potential ligands.

This entire discovery and optimization phase can be conducted in a standard chemistry laboratory. Once a promising formulation is developed using rhenium, the knowledge is directly transferable to the synthesis of the final ⁹⁹ᵐTc analog for preclinical and clinical testing. This dramatically accelerates the research timeline and reduces costs.

Diagram: Surrogate Role in Radiopharmaceutical Workflow

Caption: Use of Ca(ReO₄)₂ as a stable surrogate in drug discovery.

Section 5: Safety, Handling, and Storage

As a strong oxidizing agent, calcium perrhenate must be handled with care. Adherence to safety protocols is non-negotiable for ensuring a self-validating and safe experimental environment.

-

Hazard Identification:

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and nitrile gloves when handling the compound.

-

Handling: Handle only inside a chemical fume hood to avoid inhalation of the powder.[7] Avoid generating dust.[8][9] Keep away from heat and all sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] The storage area should be separate from combustible materials, reducing agents, and strong acids.

-

Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust creation. Place it in a designated, labeled waste container. Do not mix with other waste.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for oxidizing inorganic compounds.

Conclusion

Calcium perrhenate is more than a simple inorganic salt; it is a vital tool for innovation in materials science and medicine. Its primary value lies in its role as a high-fidelity, non-radioactive surrogate for technetium, enabling researchers to push the boundaries of radiopharmaceutical design with greater safety, efficiency, and speed. A thorough understanding of its synthesis, analytical validation, and safe handling is paramount to leveraging its full potential in the laboratory.

References

-

AMERICAN ELEMENTS®. Calcium Perrhenate. [Link]

-

PubChem. Calcium perrhenate | CaO8Re2 | CID 16217077. National Institutes of Health. [Link]

-

Ereztech. Calcium Perrhenate | Calcium Rhenium Oxide | CaO8Re2. [Link]

-

Wikipedia. Perrhenate. [Link]

-

ResearchGate. New calcium perrhenates: synthesis and crystal structures of Ca(ReO4)2 and K2Ca3(ReO4)8·4H2O. [Link]

-

OSTI.gov. Efficient Capture of Perrhenate and Pertechnetate by a Mesoporous Zr Metal–Organic Framework and Examination of Anion Binding. [Link]

-

Carl ROTH. Safety Data Sheet: Calcium. [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. Calcium Perrhenate | Calcium Rhenium Oxide | CaO8Re2 - Ereztech [ereztech.com]

- 3. americanelements.com [americanelements.com]

- 4. Calcium perrhenate | CaO8Re2 | CID 16217077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Perrhenate - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Hazards and Safety of Calcium Perrhenate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium perrhenate, Ca(ReO₄)₂, is an inorganic salt that, like other perrhenates, is finding utility in specialized research and chemical synthesis. The perrhenate anion (ReO₄⁻) is characterized by rhenium in its highest +7 oxidation state, which dictates much of its chemical behavior.[1] While the systemic toxicity of the perrhenate ion is considered low, the compound as a whole presents significant hazards primarily due to its strong oxidizing nature and irritant properties.[2][3]

This guide provides a comprehensive, technically-grounded overview of the hazards associated with calcium perrhenate. It is designed to empower laboratory professionals with the knowledge to implement safe handling protocols, mitigate risks, and respond effectively to emergencies. The causality behind each safety recommendation is explained to foster a deeper understanding of the material's risks, moving beyond rote compliance to a culture of intrinsic safety.

Hazard Identification and GHS Classification

The primary and most immediate risks associated with calcium perrhenate are its ability to intensify fires and cause significant irritation to the skin, eyes, and respiratory system.[2][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it as a dangerous substance.[2]

Table 1: GHS Classification for Calcium Perrhenate [2][4]

| Classification | Hazard Class | Category | Hazard Statement |

| Physical Hazard | Oxidizing Solids | Category 2 | H272: May intensify fire; oxidizer |

| Health Hazard | Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

The signal word for calcium perrhenate is "Danger" .[2][5]

Caption: GHS Hazard classification overview for Calcium Perrhenate.

Physicochemical and Toxicological Profile

Understanding the physical properties of a substance is foundational to its safe handling. The toxicological effects are a direct consequence of these properties and its chemical reactivity.

Physicochemical Data

Calcium perrhenate is typically supplied as a white crystalline powder.[4][5] Key physical and chemical identifiers are summarized below.

Table 2: Physicochemical Properties of Calcium Perrhenate

| Property | Value | Source |

| Chemical Formula | Ca(ReO₄)₂ | [4] |

| Molecular Weight | 540.49 g/mol | [2][5] |

| Appearance | White powder/solid | [4][5] |

| Water Solubility | Perrhenate salts are typically water-soluble. However, one supplier reports it as "highly insoluble".[1][5] Users should assume it may have some solubility and handle it near water with care. | |

| Stability | Stable under standard conditions. Converts to oxide upon heating (calcination).[3][5] | |

| UN Number | 1479 | [4][5] |

| Transport Class | 5.1 (Oxidizing Solid) | [4][5] |

Toxicological Information

The health hazards of calcium perrhenate stem from its irritant and oxidizing properties rather than high systemic toxicity.

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is less common but possible through poor hygiene practices.[6]

-

Inhalation: Inhaling dust may cause irritation to the nose, throat, and respiratory tract, leading to coughing and shortness of breath.[2][6]

-

Skin Contact: Causes skin irritation, characterized by redness, itching, and pain.[2]

-

Eye Contact: Causes serious eye irritation. Direct contact with the powder can lead to redness, pain, and potential damage to eye tissue if not promptly and thoroughly rinsed.[2]

-

Ingestion: While specific data is lacking, ingestion is expected to cause irritation to the gastrointestinal tract.[6] Given its classification, it should be considered harmful if swallowed.

Exposure Control and Personal Protection

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for preventing exposure.

Engineering Controls

The primary engineering control is to minimize the generation and dispersal of dust.

-

Ventilation: Handle calcium perrhenate in a well-ventilated area. For procedures that may generate significant dust, such as weighing or transferring powder, a certified chemical fume hood is required.[7]

-

Containment: For larger-scale operations, use of glove boxes or other enclosed systems should be considered.[6]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical hazard.

-

Eye and Face Protection: Chemical safety goggles are mandatory. When there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.[8]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile) tested according to standards like EN 374. Always inspect gloves for integrity before use and change them immediately if contaminated.

-

Protective Clothing: A standard lab coat is required. For larger quantities, a chemical-resistant apron may be necessary. All clothing should be buttoned, and footwear must be closed-toe.[8]

-

-

Respiratory Protection: If engineering controls cannot maintain exposure below acceptable limits or during emergency situations, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) must be used. Respirator use must be part of a formal institutional program that includes training and fit-testing.[9]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is non-negotiable. The primary causality for these rules is the need to prevent contact between the oxidizer and any potential fuel source (i.e., incompatible materials).

Step-by-Step Handling Protocol

-

Preparation: Cordon off the work area. Ensure a safety shower and eyewash station are accessible and unobstructed. Confirm all necessary PPE is available and in good condition.

-

Dispensing: Handle the solid in a chemical fume hood to contain dust. Use spark-proof tools. Avoid scooping or pouring methods that create airborne dust; gentle rolling or tapping of the container is preferable.

-

Cleaning: After dispensing, decontaminate the work surface. Carefully wipe down the exterior of the chemical container before returning it to storage.

-

Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory area.[7]

Storage and Incompatibility

Improper storage is a leading cause of laboratory incidents involving oxidizing agents. Segregation is the guiding principle.

-

Conditions: Store in a cool, dry, well-ventilated area.[7] Keep containers tightly closed to prevent moisture absorption and contamination.[10]

-

Segregation: Store calcium perrhenate away from all incompatible materials. It must not be stored with:

-

Cabinetry: Store in a cabinet designated for oxidizing solids. Do not store on wooden shelves.

Caption: Chemical storage incompatibility diagram for Calcium Perrhenate.

Emergency and First-Aid Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

Accidental Release Measures

For a small, dry spill:

-

Evacuate non-essential personnel and ensure the area is well-ventilated.

-

Wearing full PPE, gently sweep up the spilled material, avoiding dust generation.[3]

-

Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[8]

-

Do not add water or any other chemical to the spilled solid.

-

Keep all combustible materials away from the spill area.[13]

Fire-Fighting Measures

-

Calcium perrhenate is not flammable but will intensify any fire, as it provides oxygen.[9]

-

Action: In case of a fire involving calcium perrhenate, use a water spray to cool surrounding containers and extinguish the primary fire.[9] Do not use dry chemical, CO₂, or foam extinguishers, as the oxidizer supplies its own oxygen, rendering these agents less effective on the oxidizer itself.[9]

-

Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

First-Aid Protocols

Immediate action is critical.

Table 3: First-Aid Measures for Calcium Perrhenate Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Immediately move the person to fresh air.[14]2. If breathing is difficult, trained personnel should administer oxygen.[14]3. Seek immediate medical attention.[6] |

| Skin Contact | 1. Immediately remove all contaminated clothing.[15]2. Flush the affected skin with copious amounts of water for at least 15 minutes.[16]3. Seek medical attention if irritation persists.[6] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][16]2. Remove contact lenses if present and easy to do. Continue rinsing.[16]3. Seek immediate medical attention.[16] |

| Ingestion | 1. Do NOT induce vomiting.[13]2. Rinse mouth thoroughly with water.[7]3. Call a poison control center or physician immediately for guidance.[13][17] |

References

-

American Elements. Calcium Perrhenate Safety Data Sheet. [Link]

-

Carl Roth GmbH + Co. KG. Safety Data Sheet: Calcium. [Link]

-

National Center for Biotechnology Information, PubChem. Calcium perrhenate. [Link]

-

Carl Roth GmbH + Co. KG. Safety Data Sheet: Calcium. [Link]

-

ESPI Metals. Safety Data Sheet: Calcium. [Link]

-

New Jersey Department of Health. Hazard Summary: Calcium Perchlorate. [Link]

-

Carl Roth GmbH + Co. KG. Safety Data Sheet: Calcium. [Link]

-

Ereztech. Calcium Perrhenate. [Link]

-

New Jersey Department of Health. Hazard Summary: Calcium Resinate. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Perchlorates. [Link]

-

Centers for Disease Control and Prevention (CDC). What to Do in a Chemical Emergency. [Link]

-

Loveland Products, Inc. Safety Data Sheet: Calcium Nitrate Fertigation Grade. [Link]

-

Horticentre. Material Safety Data Sheet: Calcium Salt. [Link]

-

UCLA Environment, Health & Safety. Chemical Storage & Handling. [Link]

-

ResearchGate. New calcium perrhenates: synthesis and crystal structures. [Link]

-

Calgonate®. HF Safety Information. [Link]

-

Wikipedia. Perrhenate. [Link]

-

Rhenium Alloys, Inc. Safety Data Sheet: Ammonium Perrhenate. [Link]

Sources

- 1. Perrhenate - Wikipedia [en.wikipedia.org]

- 2. Calcium perrhenate | CaO8Re2 | CID 16217077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rhenium.com [rhenium.com]

- 4. Calcium Perrhenate | Calcium Rhenium Oxide | CaO8Re2 - Ereztech [ereztech.com]

- 5. americanelements.com [americanelements.com]

- 6. Calcium - ESPI Metals [espimetals.com]

- 7. horticentre.co.nz [horticentre.co.nz]

- 8. carlroth.com [carlroth.com]

- 9. nj.gov [nj.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. Chemical Storage & Handling | Environment, Health & Safety [ehs.ucla.edu]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. calgonate.com [calgonate.com]

- 15. nj.gov [nj.gov]

- 16. vaniperen.com [vaniperen.com]

- 17. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]

A Technical Guide to the Structural Similarities of Alkaline Earth Perrhenates

Introduction

The alkaline earth perrhenates, a series of inorganic compounds with the general formula M(ReO₄)₂, where M represents an alkaline earth metal (Mg, Ca, Sr, Ba), are of significant interest to researchers in materials science and coordination chemistry. Their structural characteristics, influenced by the interplay between the large, tetrahedral perrhenate anion (ReO₄⁻) and the systematically varying size of the alkaline earth cation, provide a compelling case study in crystal engineering and the predictable modification of solid-state structures. This in-depth technical guide explores the core similarities in the crystal structures of these compounds, offering insights into their synthesis, structural characterization, and the fundamental principles governing their formation. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structure-property relationships in this class of materials.

I. The Architectural Landscape: Unveiling the Crystal Structures

The crystal structures of the alkaline earth perrhenates are fundamentally dictated by the size of the alkaline earth cation. As one descends the group from magnesium to barium, the increasing ionic radius of the M²⁺ cation necessitates changes in its coordination environment, which in turn influences the overall crystal packing. The perrhenate anion, with its tetrahedral geometry, acts as a versatile building block, accommodating these changes through various coordination modes.

A Comparative Analysis of Anhydrous Structures

Recent crystallographic studies have elucidated the structures of anhydrous calcium and strontium perrhenates, providing a clear picture of the structural trends within this family.

Anhydrous calcium perrhenate, Ca(ReO₄)₂, serves as a foundational example. Its structure is characterized by a framework of corner-sharing CaO₈ and ReO₄ polyhedra.[1] In this arrangement, the calcium cation is coordinated to eight oxygen atoms from the surrounding perrhenate tetrahedra.

Significantly, anhydrous strontium perrhenate, Sr(ReO₄)₂, is a complete structural analog of Ca(ReO₄)₂.[1] It crystallizes in the monoclinic space group P2₁/n, with the strontium cation also exhibiting an eight-coordinate environment, forming distorted bicapped trigonal prisms.[2] The [SrO₈]¹⁴⁻ polyhedra share all their corners with the tetrahedral [ReO₄]⁻ units, creating a dense, three-dimensional network.[2]

While the crystal structure of anhydrous barium perrhenate, Ba(ReO₄)₂, has not been fully elucidated, valuable insights can be drawn from its isostructural pertechnetate analog, Ba(TcO₄)₂.[3][4] This compound crystallizes in the orthorhombic space group Fddd.[3][4] The barium cation in this structure is twelve-coordinate, forming [BaO₁₂]²²⁻ icosahedra. These icosahedra are surrounded by ten [TcO₄]⁻ tetrahedra, connecting through both shared edges and corners.[3][4] Given the chemical similarities between perrhenate and pertechnetate, it is highly probable that anhydrous Ba(ReO₄)₂ adopts a similar structure with a high coordination number for the large barium cation.

The crystal structure of anhydrous magnesium perrhenate remains to be experimentally determined. However, based on the trend of decreasing cation size, it is anticipated to exhibit a lower coordination number for the Mg²⁺ ion compared to its heavier congeners.

The following table summarizes the key crystallographic data for the known anhydrous alkaline earth perrhenates and the isostructural barium pertechnetate.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Cation C.N. |

| Ca(ReO₄)₂ | Monoclinic | P2₁/n | - | - | - | - | 8 |

| Sr(ReO₄)₂ [2] | Monoclinic | P2₁/n | 6.2731 | 10.0456 | 12.7125 | 97.118 | 8 |

| Ba(TcO₄)₂ [3][4] | Orthorhombic | Fddd | 7.4734 | 12.4408 | 15.1123 | 90 | 12 |

Note: Detailed unit cell parameters for Ca(ReO₄)₂ were not available in the cited literature, but it is stated to be a complete structural analog of Sr(ReO₄)₂.

The Influence of Cation Size on Coordination and Structure

The trend observed in the alkaline earth perrhenates is a classic example of how cation size dictates crystal structure. The smaller Ca²⁺ and Sr²⁺ cations can be comfortably accommodated in an eight-coordinate environment. As the cation size increases significantly with Ba²⁺, the coordination number expands to twelve to maintain an efficient packing arrangement. This increase in coordination number directly impacts the connectivity of the perrhenate tetrahedra and the overall symmetry of the crystal lattice.

Caption: Trend in coordination number with increasing alkaline earth cation size.

II. Synthesis of Anhydrous Alkaline Earth Perrhenates: Experimental Protocols

The synthesis of high-purity, anhydrous alkaline earth perrhenates is crucial for accurate structural and physical property characterization. The choice of synthetic route depends on the specific alkaline earth metal and the desired product form (e.g., single crystals or polycrystalline powder).

Solid-State Synthesis of Anhydrous Calcium Perrhenate

Anhydrous single crystals of Ca(ReO₄)₂ have been successfully obtained through solid-state reactions.[1]

Protocol:

-

Starting Materials: Potassium perrhenate (KReO₄) and dehydrated calcium perrhenate (Ca(ReO₄)₂) are used as reactants.

-

Mixing: An equimolar mixture of KReO₄ and dehydrated Ca(ReO₄)₂ is thoroughly ground.

-

Encapsulation: The ground mixture is placed in an alumina crucible, which is then sealed inside an evacuated silica tube to prevent oxidation at high temperatures.

-

Annealing: The sealed ampoule is heated in a programmable furnace to a temperature between 560 and 750 °C.

-

Cooling: The furnace is then slowly cooled to room temperature over a period of 50 hours to promote the growth of single crystals.

-

Isolation: Single crystals of Ca(ReO₄)₂ can be mechanically isolated from the solidified melt.

Flux Growth of Anhydrous Strontium Perrhenate Single Crystals

High-quality single crystals of anhydrous Sr(ReO₄)₂ have been grown from a halide melt, a technique that often facilitates crystal growth at lower temperatures than direct solid-state synthesis.[2]

Protocol:

-

Reactant Preparation: Strontium perrhenate monohydrate (Sr(ReO₄)₂·H₂O) is first synthesized from potassium perrhenate (KReO₄).

-

Flux Selection: A suitable halide melt is chosen as the solvent.

-

Crystal Growth: The Sr(ReO₄)₂·H₂O is dissolved in the halide flux at an elevated temperature (e.g., 1123 K) in an open corundum crucible.

-

Cooling: The melt is slowly cooled to induce crystallization of anhydrous Sr(ReO₄)₂.

-

Isolation: Colorless single crystals of Sr(ReO₄)₂ are then mechanically separated from the solidified flux.

Synthesis of Anhydrous Barium Perrhenate (Inferred from Pertechnetate Synthesis)

The synthesis of anhydrous Ba(TcO₄)₂ provides a likely route for the preparation of its perrhenate analog.[3][4]

Protocol:

-

Precursor Preparation: An aqueous solution of barium ions is prepared.

-

Ion Exchange: The barium solution is passed through an ion-exchange column loaded with perrhenate ions (ReO₄⁻).

-

Crystallization: The resulting barium perrhenate solution is carefully evaporated to yield crystals of a hydrated barium perrhenate.

-

Dehydration: The hydrated salt is then heated under vacuum to remove the water of crystallization, yielding anhydrous Ba(ReO₄)₂. The dehydration of hydrated barium perchlorate to its anhydrous form is achieved by heating at 423 K under vacuum for 6 hours, suggesting a similar approach may be effective for the perrhenate.[5]

Sources

physical properties of alkaline earth metals

An In-depth Technical Guide to the Physical Properties of Alkaline Earth Metals for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on the physical properties of the alkaline earth metals. This document is designed not merely as a repository of data, but as a comprehensive resource for researchers, scientists, and professionals in drug development. The alkaline earth metals, comprising Beryllium (Be), Magnesium (Mg), Calcium (Ca), Strontium (Sr), Barium (Ba), and the radioactive Radium (Ra), exhibit a fascinating and systematic variation in their physical characteristics. Understanding these properties is paramount for their application in diverse scientific and technological fields, including the burgeoning area of biomedicine. This guide delves into the core physical attributes of these Group 2 elements, elucidating the trends and the underlying principles that govern their behavior. Furthermore, we will explore the experimental methodologies for determining these properties, providing a practical framework for laboratory investigation.

Atomic and Ionic Radii: The Foundation of Periodic Trends

The atomic and ionic radii of the alkaline earth metals are fundamental properties that dictate many of their other physical and chemical characteristics. The atomic radius is a measure of the size of an atom, while the ionic radius pertains to the size of the ion after the atom has lost its two valence electrons to form a +2 cation.

Unveiling the Trend

A clear and predictable trend is observed as we descend Group 2 of the periodic table: both the atomic and ionic radii increase. This is a direct consequence of the addition of a new electron shell for each successive element.[1] The outermost electrons are progressively further from the nucleus, resulting in a larger atomic size.

The "Why": Causality in Atomic and Ionic Radii

The increase in atomic and ionic radii down the group is a classic illustration of the principles of electron shielding and effective nuclear charge. With each new period, an additional electron shell is added, significantly increasing the distance of the valence electrons from the nucleus.[1] While the nuclear charge also increases, the inner core electrons effectively shield the valence electrons from the full attractive force of the nucleus. This shielding effect outweighs the increase in nuclear charge, leading to a larger atomic size.

When an alkaline earth metal atom loses its two valence electrons to form a cation, the ionic radius is significantly smaller than the atomic radius. This is because the removal of the outermost electron shell and the increased effective nuclear charge experienced by the remaining electrons pull them closer to the nucleus.

Data Presentation: A Comparative Overview

The following table provides a summary of the atomic and ionic radii of the alkaline earth metals.

| Element | Atomic Number | Atomic Radius (pm) | Ionic Radius (pm) |

| Beryllium (Be) | 4 | 112 | 31 |

| Magnesium (Mg) | 12 | 160 | 72 |

| Calcium (Ca) | 20 | 197 | 100 |

| Strontium (Sr) | 38 | 215 | 118 |

| Barium (Ba) | 56 | 222 | 135 |

| Radium (Ra) | 88 | 215 | 148 |

Source: Multiple sources compiled from search results.

Visualizing the Trend: Atomic and Ionic Radii

Caption: Trend of increasing atomic and ionic radii down Group 2.

Experimental Protocol: Determination of Atomic Radius using X-Ray Diffraction

The atomic radii of metals are often determined experimentally using X-ray diffraction (XRD) on a crystalline sample.

Principle: XRD relies on the scattering of X-rays by the electron clouds of atoms in a crystal lattice. The scattered X-rays interfere constructively at specific angles, producing a diffraction pattern. According to Bragg's Law (

Step-by-Step Methodology:

-

Sample Preparation: A single crystal or a fine powder of the alkaline earth metal is prepared and mounted on a goniometer head in the XRD instrument.

-

X-ray Generation: A monochromatic beam of X-rays of a known wavelength is generated, typically from a copper or molybdenum target.[4]

-

Data Collection: The sample is rotated, and the intensity of the diffracted X-rays is measured at various angles using a detector.

-

Data Analysis: The diffraction pattern, a plot of intensity versus diffraction angle (2

), is analyzed to identify the positions of the diffraction peaks. -

Unit Cell Determination: The Miller indices (h, k, l) are assigned to each peak, and the lattice parameters (a, b, c,

, -

Atomic Radius Calculation: Based on the determined crystal structure (e.g., BCC, FCC, or HCP), the atomic radius (r) is calculated from the lattice parameters. For example, in a face-centered cubic (FCC) structure, the relationship is

.

Ionization Energy: The Energy Cost of Cation Formation

Ionization energy (IE) is the minimum energy required to remove an electron from a gaseous atom or ion. For alkaline earth metals, the first ionization energy (IE₁) corresponds to the removal of the first valence electron, and the second ionization energy (IE₂) corresponds to the removal of the second.

The Downward Trend

As we move down Group 2, the first and second ionization energies generally decrease.[5] This trend is a direct consequence of the increasing atomic size and the enhanced shielding effect of the inner electrons. The valence electrons are held less tightly by the nucleus, making them easier to remove.

The "Why": Explaining the Energetics

The decreasing ionization energy is primarily attributed to:

-

Increased Atomic Radius: The outermost electrons are further from the nucleus, experiencing a weaker electrostatic attraction.

-

Increased Electron Shielding: The growing number of inner electron shells more effectively shields the valence electrons from the positive charge of the nucleus.

Notably, the second ionization energy (IE₂) is always significantly higher than the first (IE₁). This is because after the removal of one electron, the remaining electrons are pulled closer to the nucleus by the now greater effective nuclear charge, making the removal of a second electron more difficult.

Data Presentation: Ionization Energies of Alkaline Earth Metals

| Element | First Ionization Energy (kJ/mol) | Second Ionization Energy (kJ/mol) |

| Beryllium (Be) | 899.5 | 1757.1 |

| Magnesium (Mg) | 737.7 | 1450.7 |

| Calcium (Ca) | 589.8 | 1145.4 |

| Strontium (Sr) | 549.5 | 1064.2 |

| Barium (Ba) | 502.9 | 965.2 |

| Radium (Ra) | 509.3 | 979.0 |

Source: Multiple sources compiled from search results.

Visualizing the Trend: Ionization Energy

Caption: General trend of decreasing first ionization energy.

Experimental Protocol: Determination of Ionization Energy

Ionization energies are typically measured using techniques such as photoelectron spectroscopy or by observing the onset of ionization in a gaseous sample subjected to an energy source.[6][7]

Principle: The fundamental principle involves supplying energy to a gaseous sample of the element and detecting the minimum energy required to cause the ejection of an electron.[6]

Step-by-Step Methodology (Photoionization Method):

-

Sample Vaporization: The alkaline earth metal is heated in a vacuum to produce a gaseous atomic beam.[6]

-

Photon Irradiation: The atomic beam is irradiated with a beam of monochromatic photons of continuously varying energy (or wavelength).[6]

-

Electron Detection: A detector is used to monitor the production of photoelectrons.

-

Ionization Threshold: The minimum photon energy that results in the detection of photoelectrons corresponds to the first ionization energy.

-

Higher Ionization Energies: By increasing the photon energy, the second and subsequent ionization energies can be determined by observing the energy required to remove electrons from the resulting ions.

Electron Affinity: A Measure of Electron Acceptance

Electron affinity is the energy change that occurs when an electron is added to a neutral atom in the gaseous state to form a negative ion.

An Anomaly in the Trend

Unlike many other periodic trends, the electron affinities of alkaline earth metals do not follow a simple pattern. Beryllium and Magnesium have electron affinity values that are close to zero or even negative.[8][9][10] This indicates that the formation of a negative ion is energetically unfavorable. For Calcium, Strontium, and Barium, the electron affinities are slightly positive, suggesting a weak tendency to accept an electron.

The "Why": The Stability of Filled s-Orbitals

The near-zero electron affinity of Beryllium and Magnesium is a direct result of their stable electron configurations.[8][9] Both elements have a completely filled s-orbital in their valence shell ([He]2s² for Be and [Ne]3s² for Mg).[8] Adding an extra electron would require placing it into a higher-energy p-orbital, which is an energetically unfavorable process.[10]

For the heavier alkaline earth metals, the energy difference between the s and p orbitals is smaller, and other factors such as electron-electron repulsion and polarization come into play, resulting in slightly positive electron affinities.

Data Presentation: Electron Affinities of Alkaline Earth Metals

| Element | Electron Affinity (kJ/mol) |

| Beryllium (Be) | ~0 |

| Magnesium (Mg) | ~0 |

| Calcium (Ca) | 2.37 |

| Strontium (Sr) | 5.03 |

| Barium (Ba) | 13.95 |

| Radium (Ra) | 9.65 |

Source: Compiled from various scientific sources.

Melting and Boiling Points: A Reflection of Metallic Bonding

The melting and boiling points of the alkaline earth metals are generally higher than those of the alkali metals in the same period. This is due to the presence of two valence electrons per atom, which leads to stronger metallic bonding.

A Non-Linear Trend

The trend in melting and boiling points down Group 2 is not as regular as other properties. Beryllium has an exceptionally high melting and boiling point. Magnesium's melting and boiling points are the lowest in the group.[3] From Calcium to Barium, there is a general decrease in melting point.[3]

The "Why": The Interplay of Factors

The irregular trend in melting and boiling points is attributed to a combination of factors, including:

-

Metallic Bond Strength: Generally, as the atomic size increases down the group, the metallic bonds become weaker, leading to lower melting and boiling points.

-